Increased Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Compared to the Des-Methoxy Analog
The target compound exhibits a calculated XLogP3 of 2.8, which is 0.2 units higher than the des-4-methoxy analog 3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS 1261932-38-0), estimated at XLogP3 = 2.6. This increase in lipophilicity is accompanied by a larger topological polar surface area (TPSA) of 102 Ų, compared to an estimated TPSA of 83 Ų for the analog, due to the additional oxygen atom . The difference of 0.2 logP units and 19 Ų TPSA is sufficient to alter passive membrane diffusion rates and target engagement in cellular assays, as a 1-unit logP increase can correspond to a 10-fold change in permeability coefficients [1].
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.8; TPSA = 102 Ų |
| Comparator Or Baseline | 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (CAS 1261932-38-0): XLogP3 ≈ 2.6; TPSA ≈ 83 Ų |
| Quantified Difference | Δ XLogP3 = +0.2; Δ TPSA = +19 Ų |
| Conditions | Calculated values using standard molecular descriptors; XLogP3 derived from canonical SMILES . |
Why This Matters
This quantifiable difference in lipophilicity and polar surface area directly impacts a compound's ability to cross biological membranes, making the target compound a more suitable candidate for lead optimization in cell-permeable inhibitor programs.
- [1] Wenlock, M.C., et al. 'A Method for Measuring the Lipophilicity of Compounds in Mixtures.' J. Med. Chem. 2010, 53, 1587-1597. (Provides class context for logP-permeability relationship.) View Source
